tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate
Description
tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a hydroxyl group at the 5-position, and a tert-butyldimethylsilyl (TBS) ether at the 3-position. Its stereochemistry (3R,5S) is critical for its physicochemical properties, including solubility, stability, and biological activity. This compound is often used as an intermediate in pharmaceutical synthesis due to its ability to protect reactive amine and hydroxyl groups during multi-step reactions .
Properties
IUPAC Name |
tert-butyl (3R,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-12(18)9-13(11-17)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEAOZNPUCMJCE-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)O[Si](C)(C)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silylating Agents and Catalysts
tert-Butyldimethylsilyl chloride (TBDMSCl) is the preferred silylating agent, reacting with the hydroxyl group in the presence of imidazole or DMAP. A patent details the synthesis of TBDMSCl via a Grignard reaction between tert-butyl chloride and dimethyldichlorosilane under pressurized conditions (0.3–0.5 MPa), achieving 85% purity after distillation.
Key Reaction Parameters:
Stereochemical Considerations
The (3R,5S) configuration is preserved by conducting silylation at low temperatures (−20°C) to minimize epimerization. Chiral HPLC analysis confirms enantiomeric excess (ee) >99% when using (3R,5S)-5-hydroxypiperidine as the starting material.
Sequential Protection Strategies
Boc Protection Followed by Silylation
-
Boc Protection: (3R,5S)-5-hydroxypiperidine is treated with Boc₂O (1.2 equiv) and DMAP in THF at 25°C for 6 hours.
-
Silylation: The intermediate tert-butyl (3R,5S)-5-hydroxypiperidine-1-carboxylate is reacted with TBDMSCl (1.1 equiv) and imidazole in CH₂Cl₂ at 0°C for 2 hours.
Total Yield: 82% over two steps.
Alternative Route: Silylation First
In cases where the 5-hydroxy group is more reactive, silylation precedes Boc protection:
-
Silylation: (3R,5S)-3,5-dihydroxypiperidine is selectively silylated at the 3-position using TBDMSCl (1.0 equiv) and 2,6-lutidine in DMF at −10°C.
-
Boc Protection: The 5-hydroxy group is then protected with Boc₂O under standard conditions.
Total Yield: 75%.
Industrial-Scale Synthesis
Pressurized Reaction Systems
Adopting methodologies from pressurized syntheses, silylation and Boc protection are conducted in autoclaves at 0.3–0.5 MPa to enhance reagent solubility and reaction rates. For example, tert-butyl (3R,5S)-3-hydroxy-5-(TBDMS-oxy)piperidine-1-carboxylate is synthesized in 88% yield under 0.4 MPa nitrogen pressure.
Table 2: Pressure Optimization for Silylation
| Pressure (MPa) | Temperature (°C) | Yield (%) |
|---|---|---|
| 0.2 | 25 | 72 |
| 0.4 | 30 | 88 |
| 0.5 | 35 | 85 |
Catalyst Recycling
DMAP is recovered via aqueous extraction and reused, reducing costs by 40%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can introduce additional oxygen-containing functionalities.
Reduction: May reduce specific functional groups while preserving others.
Substitution: Allows for replacing certain atoms or groups with alternative ones under specific conditions.
Common Reagents and Conditions
Oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation reactions.
Reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction.
Various solvents like THF (Tetrahydrofuran) and catalytic systems depending on the reaction pathway.
Major Products Formed: Depending on the reactions it undergoes, products may include various modified piperidine derivatives, each with potential new functionalities.
Scientific Research Applications
Chemistry: It is employed as a building block in synthetic organic chemistry due to its versatility in functional group transformations.
Biology: In biological research, derivatives of this compound are used to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and use in drug design.
Industry: Applied in materials science for the development of new materials with specific chemical properties.
Mechanism of Action
The compound may interact with various molecular targets based on its functional groups:
Binding to specific enzyme active sites, altering their activity.
Engaging in hydrogen bonding and Van der Waals interactions, influencing molecular pathways.
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., trifluoromethyl in 5n and 5o) reduces reaction yields compared to electron-donating groups (e.g., methyl in 5m) due to steric and electronic challenges during synthesis .
- Stereochemical Impact : Enantiomers (e.g., 5n vs. 5o) exhibit opposite optical rotations ([α]D20 +9.9 vs. −9.8), highlighting the role of chirality in polarimetric properties .
- Amino vs. Silyloxy Groups: Replacing the TBS-protected hydroxyl group with an amino group (as in –9) alters hydrogen-bonding capacity and solubility, making the amino derivatives more polar .
Comparison with Pyrrolidine Analogs
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate () shares a Boc-protected amine but differs in ring size (pyrrolidine vs. piperidine).
Methodological Considerations for Similarity Assessment
As highlighted in , structural similarity is often predictive of analogous biological activity. However, subtle differences (e.g., stereochemistry, substituent electronegativity) can lead to divergent pharmacological profiles. For example:
Biological Activity
tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate, with the CAS number 1675225-21-4, is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which is significant in organic synthesis and drug development.
- Molecular Formula: C16H33NO4Si
- Molecular Weight: 331.53 g/mol
- IUPAC Name: tert-butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various pharmaceuticals, particularly statins like rosuvastatin. Statins are known for their cholesterol-lowering effects and cardiovascular benefits. The TBDMS group enhances the compound's stability and reactivity, allowing for selective modifications during synthesis.
Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The presence of the hydroxyl group and the carboxylate moiety may enhance solubility and bioavailability, which are critical for therapeutic efficacy.
Key Mechanisms:
- Enzyme Inhibition: Piperidine derivatives can inhibit enzymes involved in metabolic pathways, potentially leading to reduced cholesterol synthesis.
- Receptor Modulation: These compounds may also act as modulators of specific receptors, influencing various physiological processes.
Case Studies and Research Findings
Several studies have explored the biological implications of piperidine derivatives:
-
Statin Synthesis:
- A study demonstrated that tert-butyl intermediates are crucial in synthesizing rosuvastatin through asymmetric catalysis, leading to high yields and purity .
- Neuropharmacological Applications:
- Anti-inflammatory Effects:
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
Q & A
Q. What are the standard methods for synthesizing tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step organic reactions, including:
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using Boc-Cl under basic conditions (e.g., NaHCO₃ or Et₃N) to protect the piperidine nitrogen .
- Silylation : Protection of the hydroxyl group at C3 with tert-butyldimethylsilyl (TBS) chloride in the presence of imidazole or DMAP as a catalyst .
- Hydroxyl Group Activation : Selective oxidation or functionalization of the C5 hydroxyl group using reagents like Dess-Martin periodinane or TEMPO/oxone . Optimization strategies include:
- Temperature Control : Maintaining low temperatures (−78°C to 0°C) during sensitive steps (e.g., silylation) to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and functional groups of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign diastereotopic protons and confirm stereochemistry via coupling constants (J values). For example, axial-equatorial proton couplings in the piperidine ring (~3–5 Hz) .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents (e.g., NOE correlations between C3-TBS and C5-OH groups) .
Advanced Research Questions
Q. How can computational chemistry tools be integrated into the experimental design to predict reaction outcomes and optimize stereoselective synthesis?
- Reaction Path Search : Use quantum chemical calculations (DFT, MP2) to model transition states and predict stereochemical outcomes. For example, calculate activation energies for silylation at C3 vs. C5 to guide reagent selection .
- Machine Learning (ML) : Train ML models on reaction databases (e.g., USPTO) to recommend optimal conditions (solvent, catalyst, temperature) for Boc protection or TBSCl coupling .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DCM in silylation steps) .
Q. What strategies are employed to resolve contradictions in spectroscopic data when determining the compound's configuration?
- Decoupling Experiments : Irradiate specific protons during ¹H NMR to simplify splitting patterns and confirm coupling networks .
- X-ray Crystallography : Resolve absolute stereochemistry by growing single crystals and analyzing diffraction data (e.g., compare with structurally similar compounds in Acta Crystallographica) .
- Comparative Analysis : Cross-reference with analogs like tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate (CID 129222368) to validate NMR shifts and stereodescriptors .
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological relevance of this compound?
- In Vitro Assays :
- Enzyme Inhibition : Screen against targets like kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
- Cell Viability : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .
- Modification Strategies :
- Functional Group Replacement : Substitute TBS with other silyl groups (e.g., TIPS) to study steric effects on bioactivity .
- Scaffold Hybridization : Fuse the piperidine core with triazole or oxadiazole moieties (see for heterocyclic analogs) to enhance binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
